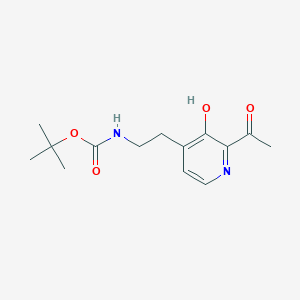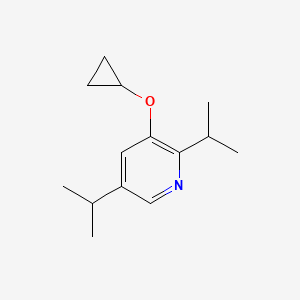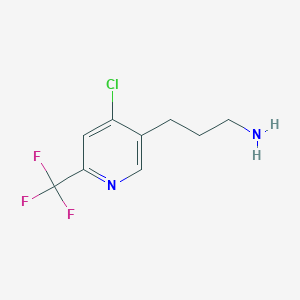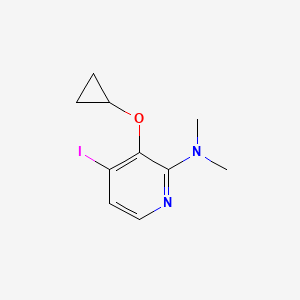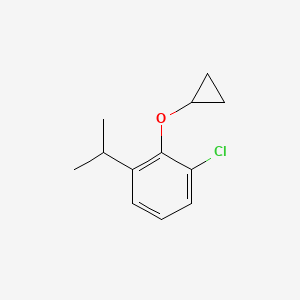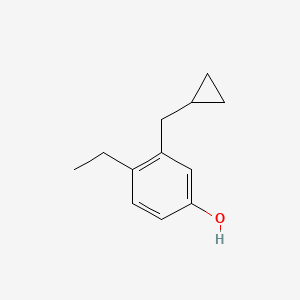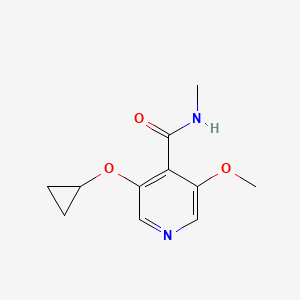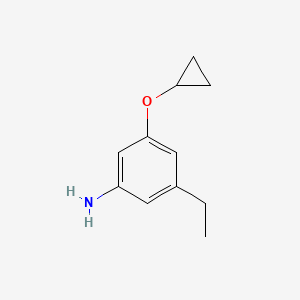
3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical and biological properties. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
The synthesis of 3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine involves several steps. One common method includes the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium methoxide, palladium on carbon, and ammonium formate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluoropyridines are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing substituents in the aromatic ring affects its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine can be compared with other similar compounds, such as:
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-(3-Fluoropyridin-2-yl)propan-2-amine: Similar structure but with different substituents on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(3-chloro-4-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-6(10)3-5-12-7(8)2-1-4-11/h3,5H,1-2,4,11H2 |
InChI Key |
KCHHVRCSERFYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


